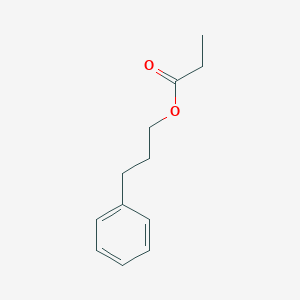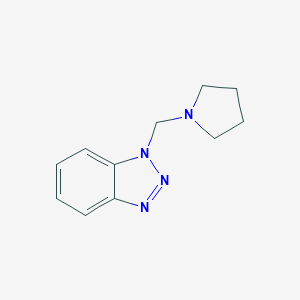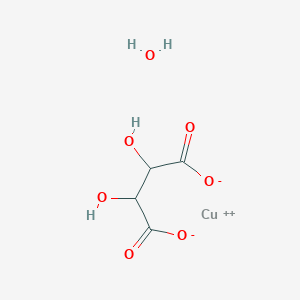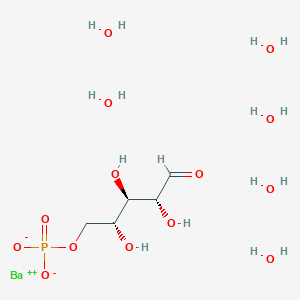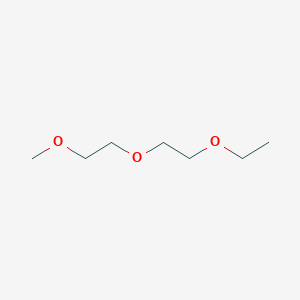
5-Ethyl-5-methyldecane
Overview
Description
5-Ethyl-5-methyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, which means it consists of a chain of carbon atoms with branches. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. This compound is known for its relatively simple structure and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyldecane can be achieved through several methods. One common approach involves the alkylation of decane with ethyl and methyl groups. This process typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and advanced separation techniques. The raw materials, such as decane, ethyl chloride, and methyl chloride, are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The resulting mixture is then purified using distillation or other separation methods to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-methyldecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst. These reactions are usually carried out under high pressure and temperature.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride). These reactions are often carried out under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated hydrocarbons
Scientific Research Applications
5-Ethyl-5-methyldecane has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Biology: It is used in the study of lipid metabolism and the effects of branched alkanes on biological systems.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: It is used as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methyldecane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, affecting their fluidity and function. In chemical reactions, it can act as a substrate or reactant, participating in various oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-methylundecane
- 5-Ethyl-5-methylnonane
- 5-Ethyl-5-methylheptane
Uniqueness
5-Ethyl-5-methyldecane is unique due to its specific branching pattern and molecular structure. This structure imparts distinct physical and chemical properties, such as boiling point, melting point, and reactivity, which differentiate it from other similar compounds. Its specific branching also affects its interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-ethyl-5-methyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKCQZZZVWWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938325 | |
| Record name | 5-Ethyl-5-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-74-2 | |
| Record name | 5-Ethyl-5-methyldecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-5-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone](/img/structure/B92291.png)
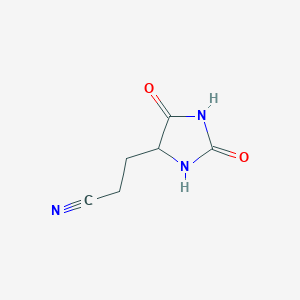
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)

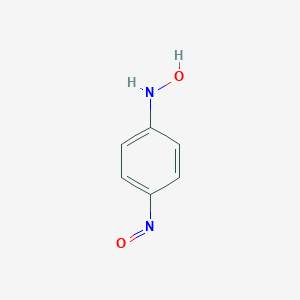
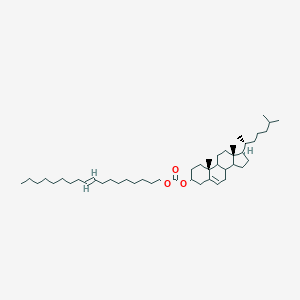
![1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL](/img/structure/B92304.png)
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
